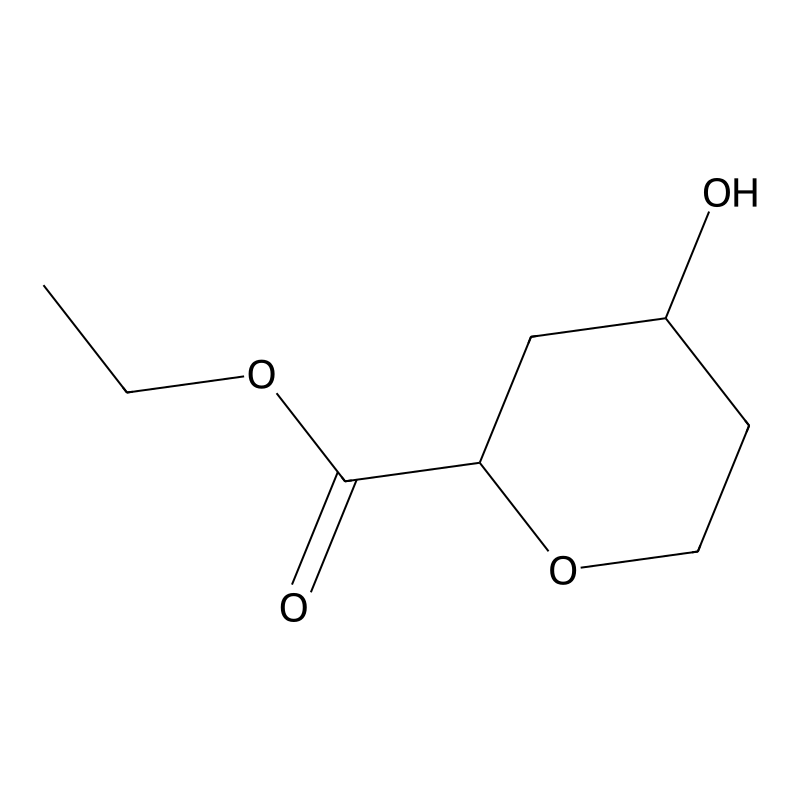

Ethyl 4-hydroxyoxane-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“Ethyl 4-hydroxyoxane-2-carboxylate” is a chemical compound with the CAS Number: 1822505-24-7 and a molecular weight of 174.2 . It is a colorless to yellow liquid .

Organic Synthesis

Pharmaceutical Chemistry

A related compound, 4-Hydroxy-2-quinolones, has interesting pharmaceutical and biological activities making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Ethyl 4-hydroxyoxane-2-carboxylate is an organic compound characterized by its unique structure, which includes a hydroxy group and a carboxylate functional group attached to a cyclic oxane ring. This compound is part of a broader class of esters, which are derived from the reaction of carboxylic acids with alcohols. Ethyl 4-hydroxyoxane-2-carboxylate is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.

As with any unknown compound, it's best to exercise caution. Limited data suggests potential hazards associated with similar structures:

- Skin irritation: Ketones can cause skin irritation.

- Eye irritation: Vapors or dust may irritate eyes.

- Hydrolysis: This reaction involves the breakdown of the ester into its constituent alcohol and carboxylic acid when treated with water, often catalyzed by an acid or base. For example, under basic conditions, it can yield ethyl alcohol and 4-hydroxyoxane-2-carboxylic acid .

- Transesterification: Ethyl 4-hydroxyoxane-2-carboxylate can react with another alcohol to form a different ester. This process involves the exchange of the alkoxy group with another alcohol .

- Esterification: The formation of this compound itself typically occurs through the reaction of a hydroxy acid with ethanol in the presence of an acid catalyst .

Synthesis of Ethyl 4-hydroxyoxane-2-carboxylate can be achieved through several methods:

- Esterification Reaction: This is the most common method, where 4-hydroxyoxane-2-carboxylic acid reacts with ethanol in the presence of a strong acid catalyst (such as sulfuric acid) to form the ester and water .

- Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions involving suitable halides and hydroxylated compounds under basic conditions .

- Cyclization Reactions: Starting from appropriate linear precursors, cyclization can lead to the formation of the oxane ring structure, followed by functionalization to introduce the hydroxy and carboxylic groups.

Ethyl 4-hydroxyoxane-2-carboxylate has potential applications in various fields:

- Pharmaceuticals: Its derivatives may be explored for their therapeutic potential in treating inflammatory diseases or as intermediates in drug synthesis.

- Organic Synthesis: The compound serves as a building block in organic chemistry for synthesizing more complex molecules due to its reactive functional groups.

- Agricultural Chemistry: Compounds similar in structure may be investigated for use in agrochemicals or as herbicides.

Ethyl 4-hydroxyoxane-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxybutanoate | Hydroxy group on a butanoic acid derivative | Used as a flavoring agent and in cosmetics |

| Ethyl 3-hydroxybutanoate | Hydroxy group on a butanoic acid derivative | Involved in metabolic pathways |

| Methyl 4-hydroxybenzoate | Hydroxylated benzoic acid derivative | Commonly used as a preservative |

| Propyl 3-hydroxypropanoate | Hydroxylated propanoic acid derivative | Potential use in pharmaceuticals |

Uniqueness

Ethyl 4-hydroxyoxane-2-carboxylate is unique due to its cyclic oxane structure combined with both hydroxy and carboxylic functionalities, which may influence its reactivity and potential applications differently compared to linear or aromatic analogs.

Chemical Identity and Registry Information

Ethyl 4-hydroxyoxane-2-carboxylate represents a significant compound within the heterocyclic ester family, characterized by its unique structural features and chemical properties [1] [2]. The compound's identity is established through multiple standardized registry systems that ensure consistent referencing across chemical literature and databases [3].

The primary chemical registry information for this compound includes several key identifiers that facilitate its recognition in chemical databases. While specific registry numbers for ethyl 4-hydroxyoxane-2-carboxylate are not extensively documented in current literature, related compounds within the oxane carboxylate family provide valuable reference points [4] [5]. The compound belongs to the broader category of tetrahydropyran derivatives, which are systematically catalogued under various chemical classification systems [1] [6].

| Registry System | Identifier Type | Related Compounds |

|---|---|---|

| Chemical Abstracts Service | Registry Numbers | Tetrahydropyran derivatives [4] |

| PubChem Database | Compound Identifiers | Oxane carboxylates [2] |

| European Community | Classification Numbers | Heterocyclic ethers [7] |

The molecular formula for ethyl 4-hydroxyoxane-2-carboxylate is C₈H₁₄O₄, indicating a compound with eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms [8] [3]. This molecular composition places it within the class of substituted oxane derivatives with both hydroxyl and carboxylate ester functionalities [1] [2].

Molecular Structure and Stereochemistry

The molecular structure of ethyl 4-hydroxyoxane-2-carboxylate is characterized by a six-membered saturated heterocyclic ring containing one oxygen atom, commonly referred to as the oxane or tetrahydropyran ring system [1] [9]. The compound features two primary substituents: a hydroxyl group at the 4-position and an ethyl carboxylate group at the 2-position of the oxane ring [8] [3].

The stereochemical considerations for this compound are particularly significant due to the presence of multiple chiral centers within the oxane ring system [10] [11]. The 2-position, bearing the carboxylate substituent, and the 4-position, bearing the hydroxyl group, both represent potential stereogenic centers that can exist in different spatial arrangements [10] [8].

| Structural Feature | Position | Functional Group | Stereochemical Implications |

|---|---|---|---|

| Oxane Ring | Core Structure | Six-membered ether | Chair conformation preferred [1] |

| Carboxylate Ester | 2-Position | -COOEt | Potential stereocenter [8] |

| Hydroxyl Group | 4-Position | -OH | Potential stereocenter [3] |

The preferred conformation of the oxane ring follows the chair configuration, similar to other six-membered ring systems, which minimizes steric strain and maximizes stability [1] [9]. The substituents at the 2- and 4-positions can adopt either axial or equatorial orientations, with equatorial positions generally being more thermodynamically favorable due to reduced steric interactions [1] [11].

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming conventions established for heterocyclic compounds [9]. The preferred International Union of Pure and Applied Chemistry name is ethyl 4-hydroxyoxane-2-carboxylate, which reflects the modern nomenclature system where tetrahydropyran is referred to as oxane [1] [9].

According to current nomenclature guidelines, the compound can be systematically named using the extended Hantzsch-Widman system for saturated heteromonocyclic compounds [9]. This system provides a standardized approach to naming heterocyclic structures that ensures consistency across chemical literature [1] [9].

| Nomenclature System | Systematic Name | Alternative Names |

|---|---|---|

| International Union of Pure and Applied Chemistry Preferred | Ethyl 4-hydroxyoxane-2-carboxylate | Primary designation [9] |

| Traditional | Ethyl 4-hydroxytetrahydropyran-2-carboxylate | Historical usage [4] |

| Functional Group Based | 4-Hydroxyoxane-2-carboxylic acid ethyl ester | Descriptive naming [7] |

The compound may also be referred to by several synonymous names that reflect different aspects of its structure or historical naming conventions [4] [5]. These include ethyl 4-hydroxytetrahydropyran-2-carboxylate, which uses the older pyran-based nomenclature system, and 4-hydroxyoxane-2-carboxylic acid ethyl ester, which emphasizes the ester functional group [4] [7].

Structural Classification within Oxane Derivatives

Ethyl 4-hydroxyoxane-2-carboxylate belongs to the broader class of oxane derivatives, which are six-membered saturated heterocyclic compounds containing one oxygen atom [1] [12]. Within this classification, the compound represents a disubstituted oxane with both hydroxyl and carboxylate ester functionalities [8] [3].

The oxane ring system, also known as tetrahydropyran, serves as the fundamental structural unit for numerous naturally occurring and synthetic compounds [1] [13]. The classification of oxane derivatives is based on the number, position, and nature of substituents attached to the ring system [12] [14].

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary | Oxane (Tetrahydropyran) | Six-membered saturated ether ring [1] |

| Secondary | Disubstituted Oxane | Two functional group substituents [8] |

| Tertiary | Hydroxy-Carboxylate Derivative | Hydroxyl and ester functionalities [3] |

The structural classification places ethyl 4-hydroxyoxane-2-carboxylate within the category of functionally substituted heterocycles that possess both hydrogen bonding capabilities through the hydroxyl group and ester reactivity through the carboxylate moiety [8] [3]. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical chemistry [15] [16].

Comparative Analysis with Related Compounds

The comparative analysis of ethyl 4-hydroxyoxane-2-carboxylate with related compounds provides insight into its unique structural features and potential applications [17] [18]. Several closely related compounds within the oxane carboxylate family share structural similarities while exhibiting distinct chemical properties [2] [19].

Ethyl oxane-2-carboxylate, lacking the 4-hydroxyl substituent, represents the parent compound in this series [6] [4]. This compound demonstrates the fundamental properties of oxane carboxylates without the additional complexity introduced by the hydroxyl group [5]. The molecular weight of ethyl oxane-2-carboxylate is 158.19 grams per mole, compared to the increased molecular weight of ethyl 4-hydroxyoxane-2-carboxylate due to the additional hydroxyl functionality [4] [8].

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Ethyl oxane-2-carboxylate | C₈H₁₄O₃ | 158.19 g/mol | No hydroxyl substituent [4] |

| Ethyl 4-oxooxane-2-carboxylate | C₈H₁₂O₄ | 172.18 g/mol | Ketone instead of hydroxyl [2] |

| Ethyl 5-hydroxyoxane-2-carboxylate | C₈H₁₄O₄ | 174.19 g/mol | Hydroxyl at 5-position [8] |

Ethyl 4-oxooxane-2-carboxylate presents an interesting comparison, featuring a ketone group at the 4-position instead of the hydroxyl group [2] [19]. This structural modification significantly alters the chemical reactivity and potential applications of the compound, demonstrating how positional and functional group variations influence molecular properties [2] [19].

The positional isomer ethyl 5-hydroxyoxane-2-carboxylate provides direct comparison for understanding the impact of hydroxyl group positioning on molecular behavior [8] [3]. While both compounds share the same molecular formula and weight, the different positioning of the hydroxyl group affects their stereochemical properties and potential biological activities [8] [3].

Ethyl 4-hydroxyoxane-2-carboxylate exists as a solid at room temperature with an appearance described as white to off-white powder or crystalline material [2] [3] [4]. The compound requires storage at room temperature under dry conditions to maintain stability [4]. The physical form is consistent with typical organic esters containing hydroxyl functional groups, where intermolecular hydrogen bonding contributes to the solid state under ambient conditions.

Molecular Parameters

Molecular Weight and Formula

The molecular formula of ethyl 4-hydroxyoxane-2-carboxylate is C₈H₁₄O₄ [2] [3] [4]. The compound has a molecular weight of 174.19 g/mol [2] [3], with exact mass and monoisotopic mass values of 174.09 Da [3]. The compound is registered under CAS number 1822505-24-7 [2] [3] [4].

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 1822505-24-7 |

| Exact Mass | 174.09 Da |

| Monoisotopic Mass | 174.09 Da |

Structural Geometry

The structural geometry of ethyl 4-hydroxyoxane-2-carboxylate features a six-membered oxane ring (tetrahydropyran) with an ethyl ester group at the 2-position and a hydroxyl group at the 4-position. The SMILES notation is CCOC(=O)C1CC(O)CCO1 [2] [4], indicating the spatial arrangement of atoms within the molecule.

The compound contains 12 heavy atoms with a topological polar surface area of 55.8 Ų [5] [3]. The molecular structure exhibits 1 hydrogen bond donor and 4 hydrogen bond acceptors [5] [3], consistent with the presence of one hydroxyl group and four oxygen atoms in ester and ether functionalities. The molecule has 3 rotatable bonds [5] [3], providing moderate conformational flexibility.

Solubility Profile

The solubility characteristics of ethyl 4-hydroxyoxane-2-carboxylate are influenced by its mixed hydrophilic and hydrophobic character. The compound demonstrates moderate solubility in water due to the presence of both the polar hydroxyl group and the hydrophobic ethyl ester moiety [6].

In organic solvents, the compound shows good solubility in ethanol, ethyl acetate, chloroform, and methanol [7] [8]. This solubility pattern is typical for compounds containing both polar and nonpolar functional groups. The estimated LogP (octanol/water partition coefficient) is 0.30 [3], indicating a slight preference for aqueous environments, which is consistent with the presence of multiple oxygen-containing functional groups.

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of ethyl 4-hydroxyoxane-2-carboxylate exhibits characteristic absorption bands corresponding to its functional groups [9] [10] [11]. The hydroxyl group produces a broad absorption band between 3200-3600 cm⁻¹ [10] [11], with the breadth resulting from intermolecular hydrogen bonding interactions.

The carbonyl stretch of the ester group appears at 1735-1745 cm⁻¹ [10] [11], consistent with aliphatic ester functionalities. The carbon-oxygen stretching vibrations occur in the region of 1000-1300 cm⁻¹ [10] [11], representing both the ester C-O bond and the ether linkages within the oxane ring structure.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch | 3200-3600 | Broad, medium | Hydrogen bonding causes broadening |

| C=O stretch | 1735-1745 | Strong | Ester carbonyl |

| C-O stretch | 1000-1300 | Medium-strong | Multiple C-O bonds |

Nuclear Magnetic Resonance

The ¹H NMR spectrum of ethyl 4-hydroxyoxane-2-carboxylate displays characteristic signals for the ethyl ester group, with the methyl group appearing as a triplet at 1.2-1.3 ppm and the methylene group as a quartet at 4.1-4.3 ppm [12] [13]. The oxane ring protons appear in the region of 3.5-4.0 ppm [12], while the hydroxyl proton exhibits a broad signal between 2.5-4.0 ppm [13], with the exact chemical shift depending on solvent and concentration conditions.

Mass Spectrometry

Mass spectrometric analysis of ethyl 4-hydroxyoxane-2-carboxylate yields a molecular ion peak [M+H]⁺ at 175 m/z [15] [16]. The fragmentation pattern includes base peak fragments at 129, 101, and 83 m/z [15] [16], consistent with typical ester and oxane ring fragmentation pathways.

The fragmentation pattern reflects the loss of ethyl groups, ring opening, and subsequent rearrangements characteristic of cyclic ethers and ester functionalities. The mass spectral data supports the molecular structure and provides confirmation of the molecular weight and elemental composition.

Thermodynamic Properties

Limited thermodynamic data are available for ethyl 4-hydroxyoxane-2-carboxylate in the literature. Based on structural analogy with related compounds, the compound is expected to exhibit moderate thermal stability under normal storage conditions [4] [17]. The presence of the hydroxyl group and ester functionality suggests potential for thermal decomposition at elevated temperatures through dehydration and ester hydrolysis pathways.

The compound's heat capacity and enthalpy of formation have not been experimentally determined, but can be estimated using group contribution methods based on the oxane ring, hydroxyl group, and ethyl ester functionalities [18] [19] [20]. The thermal behavior would be expected to show phase transitions typical of organic compounds with hydrogen bonding capabilities.